molecular formula C12H8F2O B1610069 4-(3,5-Difluorophenyl)phenol CAS No. 656304-67-5

4-(3,5-Difluorophenyl)phenol

Cat. No.: B1610069
CAS No.: 656304-67-5
M. Wt: 206.19 g/mol
InChI Key: DZFYHZOKUQKDFS-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It consists of a phenol group substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3,5-Difluorophenyl)phenol can be achieved through several synthetic routes. One common method involves the diazotization of 3,4,5-trifluoromethylaniline followed by hydrolysis. The process includes the following steps :

    Raw Material Preparation: 3,4,5-trifluoromethylaniline is used as the starting material.

    Diazotization: The aniline derivative is added dropwise to a 50% sulfuric acid solution to form a diazonium salt.

    Reaction: The diazonium salt is then reacted with a 50% hypophosphorous acid solution in the presence of a catalyst.

    Hydrolysis: The resulting mixture is hydrolyzed to yield this compound.

    Purification: The product is extracted and purified through rectification.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yields and mild reaction conditions, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenol: Similar structure but lacks the additional phenyl group.

    4-Fluorophenol: Contains only one fluorine atom and a phenol group.

    3,4-Difluorophenol: Different substitution pattern on the phenyl ring.

Uniqueness

4-(3,5-Difluorophenyl)phenol is unique due to the presence of both a phenol group and a 3,5-difluorophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3,5-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFYHZOKUQKDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461931
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656304-67-5
Record name 3′,5′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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